5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Overview
Description
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde is a compound of interest due to its bromine and carboxaldehyde functional groups, which offer unique reactivity and the potential for further functionalization. These characteristics make it a valuable intermediate for organic synthesis, particularly in the synthesis of conjugated polymers and small molecules with specific electronic properties.
Synthesis Analysis
The synthesis of similar brominated thiophene derivatives typically involves bromination reactions under controlled conditions. For instance, bromination of acetophenone and 2-acetothienone with bromine in concentrated sulfuric acid leads to derivatives predominantly on the aromatic ring, indicating a possible pathway for synthesizing the desired compound (Gol'dfarb, Novikova, & Belen’kii, 1971). A novel approach to synthesize 2,2':5',2''-terthiophene derivatives involves the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives, which are further processed to yield desired compounds (Kostyuchenko et al., 2018).
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives reveals a complex interaction between the thiophene rings and the substituents, which significantly impacts their electronic properties. The addition of bromine atoms to thiophene rings has been shown to influence their photophysical and electrochemical characteristics, making them applicable in various organic electronics applications.
Chemical Reactions and Properties
Brominated thiophene compounds participate in various chemical reactions, including coupling reactions that are pivotal for constructing more complex molecules. For example, palladium-catalyzed cross-coupling reactions allow for the synthesis of organothiophene derivatives with potential application in organic semiconductors (Kostyuchenko, Drozdova, & Fisyuk, 2017).
Scientific Research Applications
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Organic Semiconductor Research
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Dye-Sensitized Solar Cells
Safety And Hazards
properties
IUPAC Name |
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKMLTVEGWLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565806 | |
Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde | |
CAS RN |
161726-69-8 | |
Record name | 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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